molecular formula C13H16BNO2S B1400555 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole CAS No. 1326714-48-0

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole

Cat. No. B1400555
CAS RN: 1326714-48-0
M. Wt: 261.2 g/mol
InChI Key: HJIDZRNYZCNQMK-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole is a chemical compound with the empirical formula C₁₃H₁₇BN₂O₂ and a molecular weight of 244.10 g/mol . It belongs to the class of boron-containing heterocycles and exhibits interesting properties due to its boron-oxygen interactions.


Synthesis Analysis

The synthesis of this compound involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as pinacolborane , with the linear formula C₆H₁₃BO₂ ) and 2,3-dihydrobenzo[D]thiazole . The boron atom from the dioxaborolane reacts with the nitrogen atom in the thiazole ring, resulting in the formation of the target compound .


Molecular Structure Analysis

The molecular structure of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole consists of a benzo[D]thiazole core fused with a dioxaborolane moiety. The boron atom is attached to the thiazole ring, and the tetramethyl groups provide steric hindrance around the boron center. The compound adopts a planar geometry due to resonance effects within the thiazole ring .

Scientific Research Applications

  • Synthesis of High-Performance Semiconducting Polymers : The compound has been used in the synthesis of semiconducting polymers, as demonstrated in the development of diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole, a precursor for high-performance semiconducting polymers (Kawashima et al., 2013).

  • Characterization and Crystal Structure Analysis : The compound has been a focus in studies involving crystal structure and DFT (Density Functional Theory) analyses. For instance, studies on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole and similar compounds have been conducted, providing insights into their molecular structure and physicochemical properties (Liao et al., 2022).

  • Investigation of Luminescent Properties : Research has also been conducted on conjugated polymers incorporating 1,3,2-dioxaborolan-2-yl derivatives, focusing on their luminescent properties. These polymers have shown potential in applications requiring brilliant colors and high luminescence (Zhu et al., 2007).

  • Facilitating Borylation Reactions in Organic Synthesis : The compound has been utilized in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, showcasing its utility in facilitating borylation reactions in organic synthesis (Takagi & Yamakawa, 2013).

  • Development of Mesoporous Materials : The compound has been used in the synthesis of mesoporous materials, like benzothiadiazole-COF, suggesting its potential in creating materials with high surface area and specific pore sizes (Dogru et al., 2013).

properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)9-6-5-7-10-11(9)18-8-15-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIDZRNYZCNQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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